molecular formula C17H25N3O6 B14266823 11-(2,4-Dinitroanilino)undecanoic acid CAS No. 141476-59-7

11-(2,4-Dinitroanilino)undecanoic acid

Katalognummer: B14266823
CAS-Nummer: 141476-59-7
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: MYVPOKQUGGBOGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-(2,4-Dinitroanilino)undecanoic acid is a synthetic organic compound characterized by the presence of a dinitroaniline group attached to an undecanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,4-Dinitroanilino)undecanoic acid typically involves the reaction of 11-bromoundecanoic acid with 2,4-dinitroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The key steps include the preparation of intermediates, their purification, and the final coupling reaction.

Analyse Chemischer Reaktionen

Types of Reactions

11-(2,4-Dinitroanilino)undecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: The reduction of nitro groups results in the formation of 11-(2,4-diaminoanilino)undecanoic acid.

    Substitution: The primary product is this compound.

Wirkmechanismus

The mechanism of action of 11-(2,4-Dinitroanilino)undecanoic acid involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular proteins and enzymes. This interaction can disrupt cellular processes, leading to antifungal and other biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

11-(2,4-Dinitroanilino)undecanoic acid is unique due to its combination of a long aliphatic chain with a dinitroaniline group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

141476-59-7

Molekularformel

C17H25N3O6

Molekulargewicht

367.4 g/mol

IUPAC-Name

11-(2,4-dinitroanilino)undecanoic acid

InChI

InChI=1S/C17H25N3O6/c21-17(22)9-7-5-3-1-2-4-6-8-12-18-15-11-10-14(19(23)24)13-16(15)20(25)26/h10-11,13,18H,1-9,12H2,(H,21,22)

InChI-Schlüssel

MYVPOKQUGGBOGL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.